molecular formula C10H14N2O2 B13203908 2,3-Dihydro-1H-isoindol-5-amine,aceticacid

2,3-Dihydro-1H-isoindol-5-amine,aceticacid

Katalognummer: B13203908
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: RFSLIFXGFPLXAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-1H-isoindol-5-amine, acetic acid is a compound that belongs to the class of isoindoline derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-isoindol-5-amine, acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N1-alkylethane-1,2-diamine with methyl 2-formylbenzoate in the presence of a chiral phosphoric acid catalyst can lead to the formation of the desired isoindoline derivative . The reaction conditions typically involve mild temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

Industrial production of 2,3-Dihydro-1H-isoindol-5-amine, acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-1H-isoindol-5-amine, acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2,3-Dihydro-1H-isoindol-5-amine, acetic acid can yield oxo derivatives, while reduction can produce reduced isoindoline derivatives .

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-1H-isoindol-5-amine, acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-1H-isoindol-5-amine, acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

acetic acid;2,3-dihydro-1H-isoindol-5-amine

InChI

InChI=1S/C8H10N2.C2H4O2/c9-8-2-1-6-4-10-5-7(6)3-8;1-2(3)4/h1-3,10H,4-5,9H2;1H3,(H,3,4)

InChI-Schlüssel

RFSLIFXGFPLXAN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1C2=C(CN1)C=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.